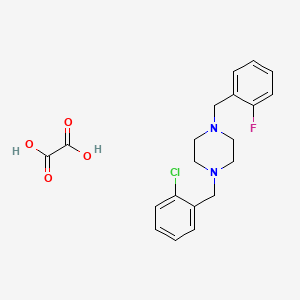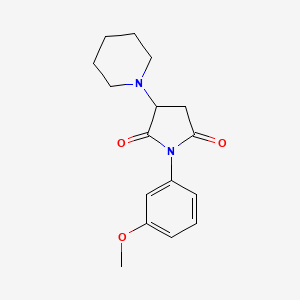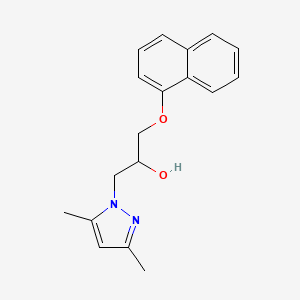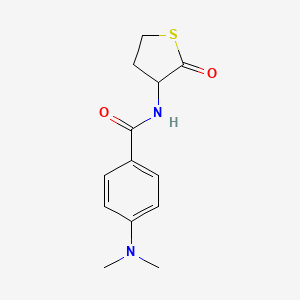methyl]acetamide CAS No. 5926-67-0](/img/structure/B4887395.png)
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide
Descripción general
Descripción
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA is a quinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. In
Mecanismo De Acción
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide's mechanism of action is not fully understood, but it has been reported to act on various cellular pathways. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting DNA replication. Furthermore, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been reported to have various biochemical and physiological effects. In cancer cells, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and viral infections, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been reported to inhibit growth and replication. In neurodegenerative diseases, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to have neuroprotective effects and improve cognitive function. Furthermore, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide's mechanism of action is not fully understood, which may limit its use in certain experiments. Furthermore, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide's potential toxicity and side effects need to be further studied before its clinical use.
Direcciones Futuras
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has shown promising results in various scientific studies, and there are several future directions for its research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. Furthermore, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide's therapeutic potential in various diseases needs to be further explored, and its clinical use needs to be evaluated through clinical trials. Overall, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has the potential to be a valuable therapeutic agent in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide can be synthesized through various methods, including the condensation reaction between 8-hydroxyquinoline and 4-(dimethylamino)benzaldehyde in the presence of acetic anhydride and glacial acetic acid. Another method involves the reaction between 8-hydroxyquinoline and 4-(dimethylamino)benzyl chloride in the presence of sodium acetate and acetic acid. Both methods have been reported to yield high purity N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide.
Aplicaciones Científicas De Investigación
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and infectious diseases. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been reported to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses, including Mycobacterium tuberculosis and HIV-1. Furthermore, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(24)22-18(15-6-9-16(10-7-15)23(2)3)17-11-8-14-5-4-12-21-19(14)20(17)25/h4-12,18,25H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURFVLHJCDOQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386933 | |
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
CAS RN |
5926-67-0 | |
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)

![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)

![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)


![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
